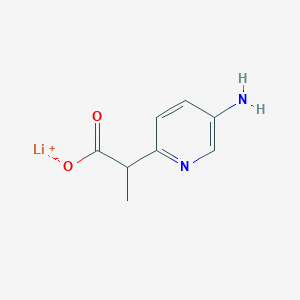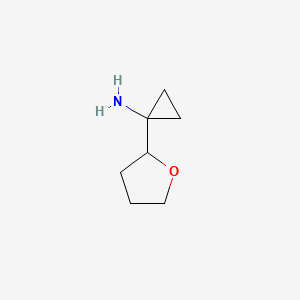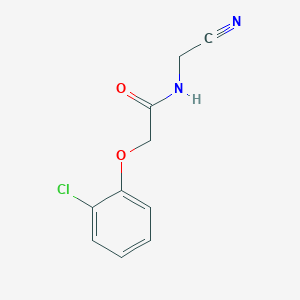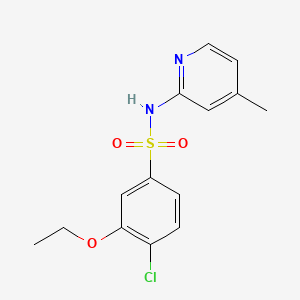
Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate” is a chemical compound with the molecular formula C8H9LiN2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 172.1103 .Mecanismo De Acción
Target of Action
The primary targets of Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate are inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition leads to changes in the downstream signaling pathways, affecting various cellular processes .
Biochemical Pathways
The inhibition of IMPA and GSK-3 by this compound affects multiple biochemical pathways. These include the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .
Pharmacokinetics
Its pharmacokinetics is influenced by factors such as age, body weight, renal function, and drug-drug interactions .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its impact on multiple biochemical pathways. It has neurogenic, cytoprotective, synaptic maintenance, antioxidant, anti-inflammatory, and protein homeostasis properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has some limitations, including its instability in air and its tendency to form complexes with metal ions, which can interfere with some experiments.
Direcciones Futuras
Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate has several potential future directions, including its use as a therapeutic agent for the treatment of various diseases, including cancer, bipolar disorder, and Alzheimer's disease. This compound also has potential applications in the fields of chemistry and biology, including the synthesis of metal complexes and the study of plant growth and development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, this compound is a promising compound that has potential applications in various fields of science. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate involves the reaction between lithium hydroxide and 2-(5-aminopyridin-2-yl)propanoic acid in water. The resulting product is then filtered, washed, and dried to obtain the white crystalline powder of this compound. The reaction can be represented as follows:
LiOH + H2N(CH2)2CO2H → Li+H2O + HN(CH2)2CO2H
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate has been extensively studied for its potential application in various fields of science. In chemistry, this compound has been used as a ligand in the synthesis of metal complexes. In biology, this compound has been used to study the effects of lithium on the growth and development of plants. In medicine, this compound has been investigated for its therapeutic potential in the treatment of various diseases, including bipolar disorder, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
lithium;2-(5-aminopyridin-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESFWJQIHHYIQX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)

![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398372.png)
![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)

![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)

![N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2398378.png)

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2398382.png)